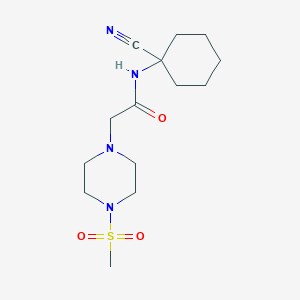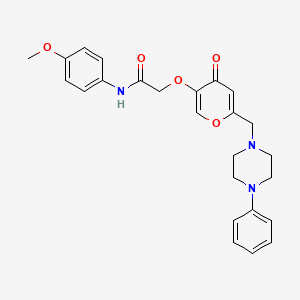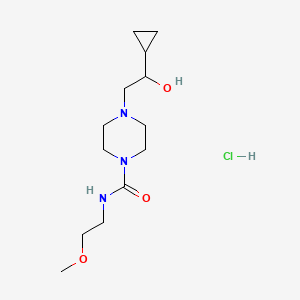
N-(1-cyanocyclohexyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as CPP-115 and has been studied extensively for its potential applications in various fields of research. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that has been used clinically for several years. CPP-115 has been found to have a similar mechanism of action as vigabatrin, but with improved properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of CPP-115 involves the inhibition of GABA-AT. GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. By inhibiting GABA-AT, CPP-115 can increase the levels of GABA in the brain, which has been shown to have a variety of effects on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are largely related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By increasing GABA levels, CPP-115 can reduce neuronal excitability, which has been shown to have a variety of effects on behavior and physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-115 for lab experiments is its potency as a GABA-AT inhibitor. CPP-115 has been shown to be more potent than vigabatrin, the parent compound from which it is derived. This makes CPP-115 a valuable tool for studying the role of GABA in various physiological and behavioral processes. One limitation of CPP-115 is that it is not selective for GABA-AT, and can also inhibit other enzymes in the brain. This can make it difficult to interpret the results of experiments using CPP-115.
Zukünftige Richtungen
There are several future directions for research on CPP-115. One promising direction is the development of CPP-115 as a treatment for addiction. CPP-115 has shown promise in animal models of addiction, and further research is needed to determine its potential as a clinical treatment. Another future direction is the development of more selective GABA-AT inhibitors, which could help to better understand the role of GABA in the brain. Additionally, research on the effects of CPP-115 on other neurotransmitters and physiological processes could provide valuable insights into its potential applications in various fields of research.
Synthesemethoden
The synthesis of CPP-115 involves a multi-step process that starts with the reaction of cyclohexylamine with acetic anhydride to form N-acetylcyclohexylamine. This intermediate is then reacted with cyanogen bromide to form N-(1-cyanocyclohexyl)acetamide. The final step involves the reaction of N-(1-cyanocyclohexyl)acetamide with 4-methanesulfonylpiperazine to form CPP-115.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been studied extensively for its potential applications in various fields of research. One of the most promising applications of CPP-115 is in the treatment of addiction. CPP-115 has been found to be a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is involved in the metabolism of the neurotransmitter GABA. By inhibiting GABA-AT, CPP-115 can increase GABA levels in the brain, which has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-22(20,21)18-9-7-17(8-10-18)11-13(19)16-14(12-15)5-3-2-4-6-14/h2-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICREWKRADDFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2980745.png)





![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2980756.png)
![4-[3-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2980757.png)
![6-(Iodomethyl)-5-oxaspiro[3.4]octane](/img/structure/B2980760.png)

![N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2980762.png)
![2-{[7-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}-N-(2-methoxyphenyl)butanamide](/img/structure/B2980764.png)
![2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2980766.png)
![4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid](/img/structure/B2980767.png)